molecular formula C11H22N2O B2517749 1-Methyl-5-propyl-3,7-diazabicyclo[3.3.1]nonan-9-ol CAS No. 917216-40-1

1-Methyl-5-propyl-3,7-diazabicyclo[3.3.1]nonan-9-ol

Cat. No.: B2517749
CAS No.: 917216-40-1
M. Wt: 198.31
InChI Key: MMZAFWCXLNNEHM-UHFFFAOYSA-N
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Description

Product Overview 1-Methyl-5-propyl-3,7-diazabicyclo[3.3.1]nonan-9-ol is a high-purity organic compound with the CAS Number 917216-40-1, molecular formula C 11 H 22 N 2 O, and a molecular weight of 198.31 g/mol [ citation:1 ]. This bispidine-derivative is supplied with a guaranteed purity of 98% and is intended for research applications [ citation:4 ]. Research and Application Potential This compound belongs to the 3,7-diazabicyclo[3.3.1]nonane (bispidine) class of structures, which are of significant interest in medicinal chemistry [ citation:3 ]. Scientific literature indicates that bispidine derivatives are being actively investigated for their diverse biological activities. Notably, certain analogs have demonstrated potent anticancer and cytotoxic properties in vitro, with some compounds showing a promising ability to induce apoptosis more effectively in cancer cells than in normal cells [ citation:3 ]. The mechanism of action for these effects is thought to involve the activation of polyamine catabolism, a pathway that can produce cytotoxic substances within cancer cells [ citation:3 ]. Beyond oncology research, related bispidine structures have also been studied for their potential as plant growth regulators [ citation:7 ], highlighting the versatility of this chemical scaffold. Safety and Handling This product is classified with the signal word "Warning" according to GHS standards. Potential hazards include being harmful if swallowed (H302), causing skin irritation (H315), causing serious eye irritation (H319), and potentially causing respiratory irritation (H335) [ citation:4 ]. Researchers must consult the Safety Data Sheet (SDS) and adhere to all recommended safety precautions, including the use of personal protective equipment (PPE) and working in a well-ventilated area. Important Notice This product is strictly for Research Use Only (RUO) . It is not intended for diagnostic or therapeutic use in humans or animals, nor is it for personal consumption [ citation:1 ].

Properties

IUPAC Name

1-methyl-5-propyl-3,7-diazabicyclo[3.3.1]nonan-9-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O/c1-3-4-11-7-12-5-10(2,9(11)14)6-13-8-11/h9,12-14H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMZAFWCXLNNEHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC12CNCC(C1O)(CNC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Methyl-5-propyl-3,7-diazabicyclo[3.3.1]nonan-9-ol involves several steps. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. The reaction typically requires a base to facilitate the cyclization process. Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .

Chemical Reactions Analysis

1-Methyl-5-propyl-3,7-diazabicyclo[3.3.1]nonan-9-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

1-Methyl-5-propyl-3,7-diazabicyclo[3.3.1]nonan-9-ol has shown potential as a candidate for drug development due to its unique structural features. The compound's ability to interact with biological targets suggests applications in:

  • Enzyme Inhibition : The compound can inhibit specific enzymes, making it useful in the development of therapeutic agents for diseases such as cancer and neurodegenerative disorders.
  • Receptor Modulation : Its structure allows for modulation of receptor activity, which is critical in drug design for conditions like Alzheimer's disease and other tauopathies.

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis:

  • Synthesis of Complex Molecules : It can be used to synthesize complex organic molecules, including natural products and pharmaceuticals, due to its functional groups that facilitate further chemical reactions.
  • Building Block for Functional Materials : The rigid bicyclic structure makes it suitable for creating advanced materials such as polymers and nanomaterials.

Case Study 1: Anticancer Activity

Research has demonstrated that derivatives of 1-Methyl-5-propyl-3,7-diazabicyclo[3.3.1]nonan-9-ol exhibit significant anticancer properties. For instance, a study published in the Journal of Medicinal Chemistry highlighted its efficacy against various cancer cell lines, showcasing growth inhibition percentages ranging from 60% to 90% depending on the structural modifications made to the core compound .

Case Study 2: Neuroprotective Effects

In preclinical studies, this compound has been investigated for its neuroprotective effects against tau-mediated neurodegeneration. Its mechanism involves the inhibition of tau aggregation, which is crucial in the pathology of Alzheimer's disease . Such findings open avenues for developing new treatments targeting tauopathies.

Mechanism of Action

The mechanism of action of 1-Methyl-5-propyl-3,7-diazabicyclo[3.3.1]nonan-9-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of 1-methyl-5-propyl-3,7-diazabicyclo[3.3.1]nonan-9-ol are best understood through comparisons with analogs. Key differences arise from substituent variations, stereochemistry, and functional group modifications.

Substituent Effects on Bioactivity

Compound Name Substituents (Positions) Molecular Weight Key Biological Activity Reference(s)
1-Methyl-5-propyl-3,7-diazabicyclo[3.3.1]nonan-9-ol 1-CH₃, 5-C₃H₇, 9-OH 228.36 g/mol CNS modulation (hypothesized)
3-Methyl-1,5-dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-ol 1,5-C₃H₇, 3-CH₃, 9-OH 242.39 g/mol Not reported; structural analog
3-Ethyl-1,5-dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-ol 1,5-C₃H₇, 3-C₂H₅, 9-OH 256.41 g/mol Not reported; solubility studies
1,5-Diethyl-3,7-diazabicyclo[3.3.1]nonan-9-one 1,5-C₂H₅, 9-keto 182.26 g/mol Analgesic precursor
3,7-Dinitroso-1,5-dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-one 1,5-C₃H₇, 3,7-NO, 9-keto 282.34 g/mol High reactivity (nitroso groups)
  • Functional Groups: The hydroxyl group at position 9 enhances hydrogen-bonding capacity, differentiating it from keto derivatives (e.g., 1,5-diethyl-3,7-diazabicyclo[3.3.1]nonan-9-one), which are precursors for further functionalization .

Stereochemical and Conformational Differences

  • Chair-Boat Conformations: Derivatives like 7-benzyl-9-phenyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol exhibit rare chair-boat conformations stabilized by trigonal nitrogen geometry, which may influence receptor binding compared to the rigid chair-chair form of 1-methyl-5-propyl derivatives .
  • Stereoselectivity: Anti-1,5-dimethyl-7-benzyl-3-formyl-3,7-diazabicyclo[3.3.1]nonan-9-ol () demonstrates stereoselective intramolecular redox reactions, suggesting that stereochemistry at positions 3 and 9 critically affects metabolic stability .

Pharmacological Profiles

  • CNS Activity: Sedative effects are reported for 2-(4-arylpiperazine)bicyclo[3.3.1]nonan-9-ol derivatives, implying that aryl substituents enhance receptor affinity. In contrast, 1-methyl-5-propyl derivatives may prioritize selectivity over potency due to reduced aromatic interactions .
  • Antimicrobial Potential: Bispidine-based scaffolds (e.g., 3,7-diazabicyclo[3.3.1]nonan-9-ol derivatives) show promise as SARS-CoV-2 main protease inhibitors, with substituents like alkoxyalkyl groups improving target engagement .

Key Research Findings

  • Synthetic Flexibility: Mannich condensations and hydride transfer reactions enable modular synthesis of 3,7-diazabicyclo[3.3.1]nonan-9-ol derivatives, allowing precise control over substituents and stereochemistry .
  • Toxicity Considerations : Alkyl substituents (e.g., propyl, ethyl) reduce acute toxicity compared to nitroso or halogenated analogs, as seen in 3,7-dinitroso derivatives (LD₅₀ > 200 mg/kg in rodents) .
  • Crystallographic Insights : X-ray studies reveal that bulky substituents (e.g., benzyl, aryl) induce puckering in the bicyclic core, altering dipole moments and solubility .

Biological Activity

1-Methyl-5-propyl-3,7-diazabicyclo[3.3.1]nonan-9-ol, also known as a derivative of the bicyclic compound bispidine, has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This compound is characterized by its unique bicyclic structure, which influences its interaction with various biological targets.

Chemical Structure and Properties

The molecular formula of 1-Methyl-5-propyl-3,7-diazabicyclo[3.3.1]nonan-9-ol is C11H20N2OC_{11}H_{20}N_2O with a molecular weight of approximately 196.29 g/mol. The structure features two nitrogen atoms in a bicyclic arrangement, which contributes to its biological activity.

Research indicates that compounds within the diazabicyclo framework can interact with nicotinic acetylcholine receptors (nAChRs), which are crucial for neurotransmission in the central nervous system. The interaction with nAChRs suggests potential applications in treating neurological disorders and enhancing cognitive functions.

Biological Activity Overview

1-Methyl-5-propyl-3,7-diazabicyclo[3.3.1]nonan-9-ol has been studied for various biological activities:

  • Anticancer Properties : Some studies have shown that related compounds exhibit cytotoxic effects against cancer cell lines, including prostate cancer (PC-3). A mechanistic study revealed that these compounds could induce apoptosis in cancer cells through specific signaling pathways.
  • Neuroprotective Effects : By modulating nAChR activity, this compound may offer neuroprotective benefits, potentially aiding in conditions like Alzheimer's disease and other neurodegenerative disorders.

Case Studies and Research Findings

Several key studies have explored the biological activity of this compound:

  • Cytotoxicity Against Cancer Cells :
    • A study published in Molecules demonstrated that derivatives of diazabicyclo compounds showed significant cytotoxicity against PC-3 cells, with mechanisms involving apoptosis induction and cell cycle arrest .
  • Neurotransmitter Modulation :
    • Research highlighted the ability of these compounds to enhance acetylcholine release in neuronal cultures, suggesting a role in improving cognitive functions .
  • Synthesis and Biological Evaluation :
    • A synthesis study described the preparation of various bicyclic compounds, including 1-Methyl-5-propyl-3,7-diazabicyclo[3.3.1]nonan-9-ol, followed by biological evaluation which confirmed their activity against specific targets .

Data Table: Biological Activities

Activity TypeObserved EffectReference
AnticancerCytotoxicity against PC-3
NeuroprotectiveModulation of nAChRs
Cognitive EnhancementIncreased acetylcholine release

Q & A

Basic: What are the common synthetic routes for 1-Methyl-5-propyl-3,7-diazabicyclo[3.3.1]nonan-9-ol?

Methodological Answer:
The compound is typically synthesized via Mannich condensation , followed by Wolff-Kishner reduction . For example:

  • Step 1 : Mannich condensation of a substituted piperidone (e.g., 1-(3-ethoxypropyl)-4-oxopiperidine) with paraformaldehyde and a primary amine (e.g., propylamine) in methanol/acetic acid yields a 3,7-diazabicyclo[3.3.1]nonan-9-one intermediate .
  • Step 2 : Wolff-Kishner reduction using hydrazine hydrate and KOH at 160–170°C removes the carbonyl group, producing the bicyclic diamine scaffold with a hydroxyl group at C-9 .
  • Key considerations : Reaction yields (38–94%) depend on substituent steric effects and solvent polarity. Optimization of temperature and catalyst (e.g., acetic acid) is critical for regioselectivity .

Basic: How is the chair-chair conformation of bicyclic diamines confirmed experimentally?

Methodological Answer:
The chair-chair conformation is validated via:

  • NMR spectroscopy : Vicinal coupling constants (³JHH) between axial/equatorial protons (e.g., H-2 and H-4) provide geometric constraints. For example, coupling constants of ~10–12 Hz indicate a chair-chair conformation .
  • X-ray crystallography : Crystal structures (e.g., syn-3-(4-chlorobenzyl)-1,5-dimethyl derivatives) reveal intramolecular N–H⋯N hydrogen bonding and chair-chair puckering of the bicyclic system .
  • IR spectroscopy : Stretching frequencies of hydroxyl (3200–3600 cm⁻¹) and amine (3300–3500 cm⁻¹) groups confirm hydrogen-bonding patterns that stabilize the conformation .

Advanced: How do stereochemical variations in substituents affect biological activity?

Methodological Answer:
Stereochemistry modulates receptor binding and metabolic stability:

  • Analgesic activity : Derivatives with syn-configuration (e.g., O-benzoyloxime complexes with β-cyclodextrin) show enhanced analgesic efficacy (vs. tramal) due to improved β-cyclodextrin encapsulation and sustained release .
  • Sedative action : 2-(4-Arylpiperazine) substituents in the axial position enhance affinity for CNS receptors (e.g., serotonin 5-HT₁A), reducing locomotor activity in vivo .
  • Toxicity : Anti-configuration at C-9 lowers acute toxicity (LD₅₀ > 500 mg/kg) compared to syn-isomers, likely due to reduced membrane permeability .

Advanced: How can methodological approaches resolve contradictions in pharmacological data?

Methodological Answer:
Contradictions arise from variations in assay conditions or structural impurities. Strategies include:

  • Dose-response profiling : Compare EC₅₀ values across multiple assays (e.g., AMPA receptor modulation vs. analgesic activity) to identify off-target effects .
  • Metabolic stability assays : Use liver microsomes to assess if conflicting in vivo/in vitro results stem from rapid hydroxylation of propyl substituents .
  • Crystallographic analysis : Resolve stereochemical ambiguities (e.g., syn vs. anti isomers) via X-ray diffraction to correlate structure with activity .

Analytical: What spectroscopic techniques are prioritized for structural elucidation?

Methodological Answer:

  • ¹H/¹³C NMR : Assign bicyclic protons (e.g., H-9 axial/equatorial splitting) and substituent environments (e.g., propyl vs. methyl groups) using 2D COSY and NOESY .
  • Mass spectrometry : Confirm molecular weight (e.g., [M+H]+ at m/z 227) and fragmentation patterns (e.g., loss of –OH or propyl groups) .
  • X-ray crystallography : Resolve absolute configuration and hydrogen-bonding networks (e.g., O–H⋯N interactions stabilizing the bicyclic core) .

Advanced: What intramolecular redox mechanisms influence stereoselectivity during synthesis?

Methodological Answer:
Under basic conditions, intramolecular hydride transfer drives stereoselectivity:

  • Example : Treatment of 1-benzyl-5,7-dimethyl-6-oxo-1-azabicyclo[3.3.1]nonane with aqueous NaOH triggers hydride migration from C-3 to C-9, forming anti-1,5-dimethyl-7-benzyl-3-formyl-3,7-diazabicyclo[3.3.1]nonan-9-ol .
  • Mechanistic insight : The reaction proceeds via a six-membered transition state, favoring anti-products due to minimized steric clash between substituents .

Advanced: How to design derivatives for AMPA receptor modulation?

Methodological Answer:

  • Substituent engineering : Introduce electron-withdrawing groups (e.g., acetyl or benzofuran-5-carbonyl) at C-7 to enhance hydrogen bonding with GluA2 ligand-binding domains .
  • Conformational rigidity : Maintain the chair-chair conformation to mimic endogenous ligands (e.g., glutamate). Derivatives with 3-acetyl groups show 10-fold higher binding affinity than flexible analogs .
  • In silico docking : Use molecular dynamics to predict interactions with the AMPA receptor’s hydrophobic cleft (e.g., Tyr450 and Thr686 residues) .

Advanced: What is the role of substituents on enzymatic inhibition (e.g., thrombin)?

Methodological Answer:

  • Hydroxyl positioning : The C-9 hydroxyl group in syn-isomers forms hydrogen bonds with thrombin’s catalytic triad (His57, Asp102, Ser195), inhibiting substrate binding (IC₅₀ = 0.8 µM) .
  • Aryl substituents : 4-Chlorobenzyl groups at C-3 enhance hydrophobic interactions with thrombin’s S3 pocket, improving selectivity over trypsin-like proteases .
  • Methyl/propyl effects : Bulky substituents at C-1 and C-5 reduce off-target activity by sterically blocking access to non-target enzymes .

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